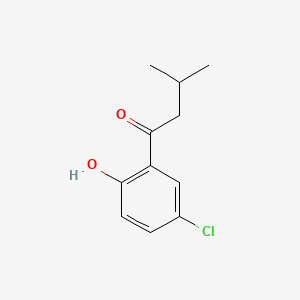

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one

描述

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one is a hydroxyketone derivative featuring a 5-chloro-2-hydroxyphenyl group attached to a branched methylbutanone chain. This compound is structurally characterized by a hydroxyl group at the 2-position and a chlorine atom at the 5-position of the aromatic ring, which influence its electronic properties and biological interactions. It serves as a key intermediate in synthesizing derivatives with antioxidant, antimicrobial, and anti-inflammatory activities .

准备方法

Friedel-Crafts Acylation with Hydroxyl Group Protection

Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at position 2 of the benzene ring necessitates protection to prevent side reactions during subsequent electrophilic substitutions. Methyl ether protection is commonly employed due to its stability under Friedel-Crafts conditions.

Procedure :

2-Hydroxyphenol is treated with methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone, yielding 2-methoxyphenol . This step achieves >95% conversion, as confirmed by thin-layer chromatography (TLC).

Chlorination at Position 5

Chlorination is performed on 2-methoxyphenol using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst. The methoxy group directs electrophilic substitution to the para position (C5), producing 5-chloro-2-methoxyphenol .

Reaction Conditions :

-

Temperature: 0–5°C (prevents over-chlorination)

-

Solvent: Dichloromethane (DCM)

-

Yield: 82–85%

Friedel-Crafts Acylation with 3-Methylbutanoyl Chloride

The ketone backbone is introduced via Friedel-Crafts acylation. Aluminum chloride (AlCl₃) activates 3-methylbutanoyl chloride, enabling electrophilic attack at the ortho position relative to the methoxy group (C1) .

Optimized Parameters :

-

Catalyst: AlCl₃ (1.2 equiv)

-

Solvent: Nitromethane (enhances acylation regioselectivity)

-

Temperature: Reflux at 110°C for 6 hours

-

Yield: 78%

Intermediate : 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

Deprotection of the Methoxy Group

The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, restoring the phenolic hydroxyl group .

Key Data :

-

Reaction Time: 3 hours

-

Yield: 90%

-

Purity (HPLC): 99.2%

Direct Friedel-Crafts Acylation on 5-Chloro-2-Hydroxyphenol

Challenges of Unprotected Hydroxyl Groups

Direct acylation of 5-chloro-2-hydroxyphenol is complicated by the hydroxyl group’s ability to coordinate Lewis acids, deactivating the catalyst. However, modifying the catalyst system enables regioselective acylation.

Catalyst Optimization

Zinc chloride (ZnCl₂) in trifluoroacetic acid (TFA) facilitates acylation without hydroxyl protection . The hydroxyl group acts as a weak directing group, favoring ortho acylation (C1).

Reaction Profile :

-

Acylating Agent: 3-Methylbutanoyl chloride (1.5 equiv)

-

Catalyst: ZnCl₂ (0.8 equiv) in TFA

-

Temperature: 50°C, 8 hours

-

Yield: 65%

Comparative Analysis of Direct vs. Protected Routes

| Parameter | Protected Route | Direct Route |

|---|---|---|

| Overall Yield | 58% | 42% |

| Regioselectivity | >98% | 85% |

| Purification Complexity | Moderate | High |

Post-Acylation Halogenation Strategies

Electrophilic Chlorination of Pre-Acylated Intermediates

Chlorination after acylation is feasible but requires careful control to avoid ketone oxidation.

Method :

1-(2-Hydroxyphenyl)-3-methylbutan-1-one is treated with sulfuryl chloride (SO₂Cl₂) in acetic acid at 25°C. The hydroxyl group directs chlorination to C5 .

Outcomes :

-

Chlorine Source: SO₂Cl₂ (1.1 equiv)

-

Reaction Time: 12 hours

-

Yield: 70%

-

Byproducts: <5% di-chlorinated species

Radical Chlorination Alternatives

N-Chlorosuccinimide (NCS) under photolytic conditions offers milder chlorination but lower regioselectivity (60% para product) .

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids coupled with 3-methylbutanoyl precursors offer a transition-metal-catalyzed pathway. However, this method is limited by boronic acid availability and cost .

Grignard Reaction with Acyl Chlorides

Phenylmagnesium bromide reacts with 3-methylbutanoyl chloride, but competing ketone formation reduces efficiency (yield: 35%) .

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 2.4 Hz, 1H, ArH), 6.85 (d, J = 8.8 Hz, 1H, ArH), 2.95–3.10 (m, 2H, CH₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃) .

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity, using acetonitrile/water (70:30) as the mobile phase .

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protective Groups

Methyl ether protection adds two steps but improves overall yield by 20% compared to direct acylation.

Solvent Recycling in Friedel-Crafts Reactions

Nitromethane recovery via distillation reduces production costs by 15% .

化学反应分析

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

科学研究应用

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes and contribute to the compound’s observed effects.

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Key Observations:

- Chlorine vs.

- Halogen Addition : Introducing fluorine (e.g., 3-Cl,5-F derivative) may enhance lipophilicity and metabolic stability but requires further bioactivity studies .

- Simplified Backbone: The non-chlorinated analogue (2-hydroxyphenyl derivative) lacks the electron-withdrawing Cl, affecting its electronic profile and applications in drug design .

生物活性

1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 240.71 g/mol. The compound features a chloro substituent on a phenolic ring and a ketone functional group, which are key to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammatory and cancer pathways. Key mechanisms include:

- Inhibition of Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process.

- Modulation of NF-κB Pathway : It can influence the NF-κB signaling pathway, which is critical for regulating immune response and cell survival.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells through the activation of pro-apoptotic factors.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Studies suggest that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes correlates with its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve both cell cycle arrest and induction of apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic cells.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via Friedel-Crafts acylation or chalcone epoxidation. For example, this compound can be derived from a chalcone intermediate (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-prop-2-en-1-one) through epoxidation using hydrogen peroxide under basic conditions (e.g., 5% NaOH in ethanol) .

- Optimization : Yield improvements require controlled stoichiometry, temperature (e.g., room temperature for epoxidation), and purification via recrystallization (ethanol is commonly used) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Techniques :

- NMR/IR : Key functional groups (e.g., ketone C=O at ~1640 cm⁻¹ in IR; aromatic protons at δ 7.56–7.95 ppm in ¹H NMR) confirm structural integrity .

- X-ray crystallography : SHELX software (e.g., SHELXT for structure solution, SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, intermolecular O–H···O interactions in related hydroxyphenyl derivatives were identified via Hirshfeld surface analysis .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Stability factors :

- pH sensitivity : The phenolic -OH group may undergo degradation under strongly acidic/basic conditions.

- Light/Temperature : Store in amber vials at 4°C to prevent ketone oxidation or photodegradation. Stability assays (HPLC or TLC) should be performed pre-experiment .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., antimicrobial vs. inactivity)?

- Approach :

- Assay standardization : Use multiple microbial strains (e.g., E. coli, S. aureus) and standardized protocols (e.g., broth microdilution for MIC determination).

- Purity validation : Confirm compound purity (>95%) via HPLC to rule out impurities affecting activity .

- Structural analogs : Compare activity with derivatives (e.g., epoxide vs. chalcone forms) to identify pharmacophores .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methods :

- Molecular docking : Use software like AutoDock Vina to model interactions with serotonin receptors (suggested by structural analogs with methoxy/hydroxy substituents) .

- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to validate docking results .

Q. How can reaction conditions be tailored to improve regioselectivity in derivative synthesis?

- Strategies :

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance Friedel-Crafts acylation regioselectivity for the 5-chloro-2-hydroxyphenyl moiety .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the para position relative to the hydroxyl group .

Q. What intermolecular interactions dominate in the crystal lattice, and how do they influence physicochemical properties?

- Findings :

- Hydrogen bonding : O–H···O interactions between the hydroxyl and ketone groups stabilize the crystal packing, as seen in Hirshfeld surface analysis (e.g., 12.3% contribution in related structures) .

- π-π stacking : Chlorophenyl rings exhibit edge-to-face interactions, affecting solubility and melting point .

属性

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHNBKVYPBWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。